3-(3-Methyl-phenyl)-butyric acid
Overview
Description
Phenylboronic acids and their derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of these compounds can be represented as R2B(OH), where R represents the organic group attached to the boron atom .
Chemical Reactions Analysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific compound and its structure. For example, the refractive indexes of some compounds decrease when the temperature of the solution is increased .
Scientific Research Applications
1. Applications in Polymer Solar Cells
3-(3-Methyl-phenyl)-butyric acid is extensively studied in the context of polymer solar cells (PSCs). The compound is integral to the development of PSCs, particularly in the form of phenyl-C61-Butyric-Acid-Methyl Ester (PCBM), which is widely used as an acceptor material in these cells. Recent advancements in PSC technology have focused on optimizing the material combination and device architecture to improve power conversion efficiency, where PCBM plays a crucial role. The unique properties of PSCs, such as flexibility and lightness, combined with their mass production capabilities, highlight the potential market opportunities for these devices (Berger & Kim, 2018).
2. Enhancing Electronic Structures in Organic Photovoltaics
Studies have shown that PCBM, derived from this compound, significantly influences the electronic structures of organic photovoltaic cells. Research involving photoelectron spectroscopy reveals that the energy level alignment of PCBM, when blended with other polymers like poly(3-hexylthiophene) (P3HT), plays a vital role in improving the efficiency of these cells. These findings are crucial for understanding and enhancing the performance of organic solar cells (Xu et al., 2009).
3. Impact on Structural and Optical Properties
The incorporation of PCBM into polymer/fullerene films has been found to significantly influence their structural and optical properties. Research indicates that upon annealing, the crystallinity of polymers like P3HT increases, leading to enhanced optical absorption and efficiency in solar cells. This highlights the importance of PCBM in the development of high-performance organic solar cells (Erb et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKCSVXVSJGNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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